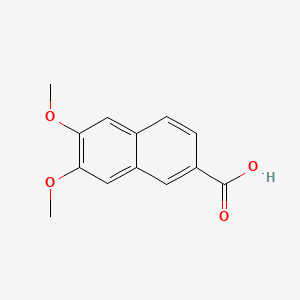

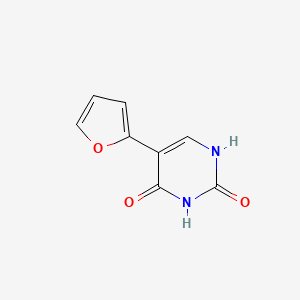

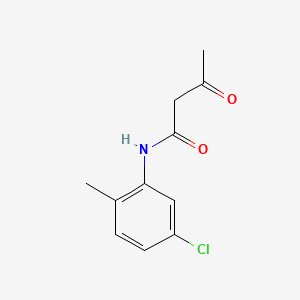

N-(5-chloro-2-methylphenyl)-3-oxobutanamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Toxicity Assessment

N-(5-chloro-2-methylphenyl)-3-oxobutanamide and similar compounds were evaluated for their toxicity using human lymphocytes and isolated mitochondria. The study found that low concentrations (50-500μM) did not exhibit significant toxicity, while higher concentrations showed marked cellular and mitochondrial toxicity. This suggests their potential for safe use in controlled environments (Razzaghi-Asl et al., 2017).

Structural Analysis

The structural properties of N-(5-chloro-2-methylphenyl)-3-oxobutanamide were investigated, highlighting how these compounds form intermolecular hydrogen bonds in the solid state. This knowledge is crucial for understanding their reactivity and stability in different states (Frohberg et al., 2002).

Pyrolysis Kinetics

The pyrolysis kinetics of N-(5-chloro-2-methylphenyl)-3-oxobutanamide and related compounds were studied to understand their thermal stability and reaction rates. Such studies are essential for their application in chemical processes that involve high temperatures (Malhas et al., 2007).

Influence on Multicomponent Reactions

Research on N-(5-chloro-2-methylphenyl)-3-oxobutanamide demonstrated its unexpected influence in multicomponent reactions. The study revealed how different conditions and substitutions in the N-aryl moiety affect the outcome of these reactions (Tkachenko et al., 2014).

Reactivity with Amines

The reactivity of N-(5-chloro-2-methylphenyl)-3-oxobutanamide with amines was explored, leading to the formation of various compounds. Such studies help in the development of new synthetic routes for pharmaceuticals and other chemicals (Potikha et al., 2009).

Corrosion and Biocorrosion Control

This compound's derivatives were studied for their potential in controlling corrosion and biocorrosion in brass, which is significant for industrial applications in cooling water systems (Rochdi et al., 2014).

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7-3-4-9(12)6-10(7)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUFPRJAMBWKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304481 | |

| Record name | N-(5-Chloro-2-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-3-oxobutanamide | |

CAS RN |

25233-50-5 | |

| Record name | N-(5-Chloro-2-methylphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25233-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methylphenyl)-3-oxobutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025233505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoacet-5-chloro-2-toluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Chloro-2-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)